molecular formula C19H25N5O4 B2577066 8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919017-95-1

8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2577066
CAS No.: 919017-95-1
M. Wt: 387.44
InChI Key: MTNVOTZEOYKXJX-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule characterized by its unique structure incorporating both purine and dimethylamino functional groups. This compound's distinctive configuration allows it to participate in various chemical reactions and renders it valuable for multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, one common approach involves multi-step reactions starting from purine derivatives. The process typically includes:

  • Introduction of the dimethylamino group via nucleophilic substitution.

  • Attachment of the 3-ethylphenoxy group through etherification.

  • Incorporation of the 2-hydroxypropyl group, often via hydroxyalkylation under mild to moderate conditions, to prevent degradation of the intermediate compounds. Reaction conditions need to be meticulously controlled, involving temperatures ranging from ambient to slightly elevated (e.g., 25-70°C) and the use of solvents such as dichloromethane or ethanol for optimal reaction rates.

Industrial Production Methods

Large-scale production requires a streamlined approach to ensure consistency and purity. Catalysts are often employed to enhance reaction efficiency, while purification steps like recrystallization or chromatography help in isolating the desired product. Continuous flow reactors can facilitate increased yields and reduce reaction times in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound participates in various types of chemical reactions including:

  • Oxidation: : Utilizing agents like potassium permanganate, leading to the formation of oxidized intermediates.

  • Reduction: : Catalyzed by agents such as sodium borohydride, which reduces specific functional groups within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions occur due to the compound's functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in aprotic solvents.

  • Substitution: : Halide reagents for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The primary products from these reactions vary but often include modified purines with altered functional groups, such as hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful scaffold for developing new compounds with desired properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as structural components in the study of DNA analogs.

Medicine

Pharmacologically, this compound and its analogs are investigated for their potential therapeutic effects, including antiviral and anticancer activities.

Industry

Industrial applications include its use in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to altered biological responses. This can include inhibition or activation of enzymatic activity or interference with molecular pathways critical to cellular functions. Detailed molecular modeling and docking studies are often used to understand these interactions at the atomic level.

Comparison with Similar Compounds

Similar Compounds

  • Caffeine: : Another purine derivative known for its stimulant effects.

  • Theophylline: : Shares structural similarities and is used in respiratory therapies.

  • Adenosine: : Naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

Compared to these compounds, 8-(dimethylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione offers unique functional groups allowing more diverse chemical reactivity and broader application in synthetic and medicinal chemistry.

There you have it! A detailed dive into this compound

Properties

IUPAC Name

8-(dimethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-5-12-7-6-8-14(9-12)28-11-13(25)10-24-15-16(20-18(24)22(2)3)23(4)19(27)21-17(15)26/h6-9,13,25H,5,10-11H2,1-4H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNVOTZEOYKXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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